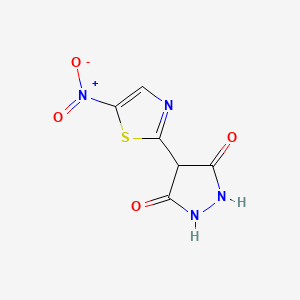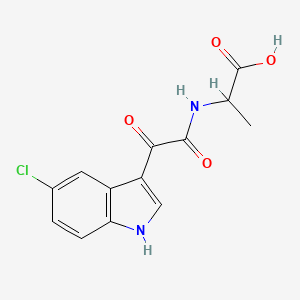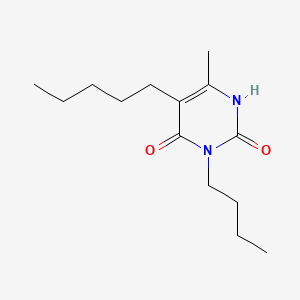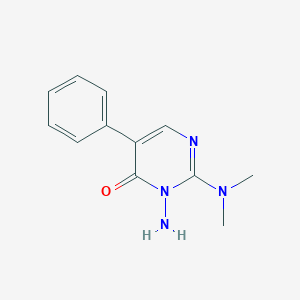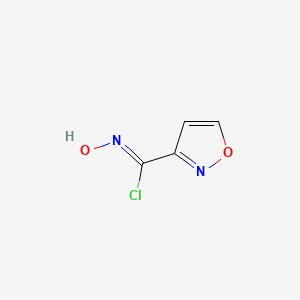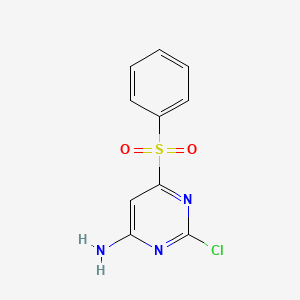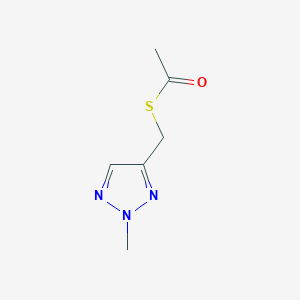
S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions . The reaction involves the use of a terminal alkyne and an azide, which undergo cycloaddition to form the triazole ring.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as NiO/Cu2O/CuO nanocomposites, has been explored to enhance the reaction efficiency and facilitate catalyst recovery .
Analyse Chemischer Reaktionen
Types of Reactions
S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various triazole derivatives.
Wissenschaftliche Forschungsanwendungen
S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques due to its ability to form stable linkages with biomolecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with enhanced properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity . The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with distinct reactivity.
Benzyl 2-azidoacetate: A precursor in the synthesis of triazole derivatives.
Uniqueness
S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate is unique due to the presence of the ethanethioate group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
91616-08-9 |
|---|---|
Molekularformel |
C6H9N3OS |
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
S-[(2-methyltriazol-4-yl)methyl] ethanethioate |
InChI |
InChI=1S/C6H9N3OS/c1-5(10)11-4-6-3-7-9(2)8-6/h3H,4H2,1-2H3 |
InChI-Schlüssel |
VFHFTQSSLZDONO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCC1=NN(N=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



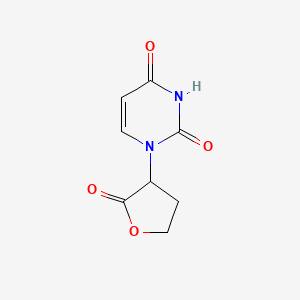
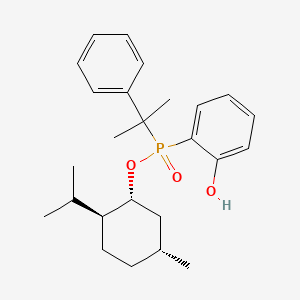
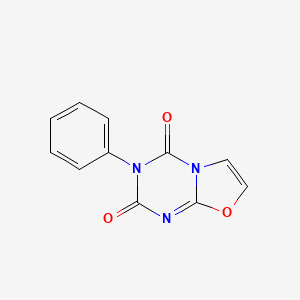
![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)

